molecular formula C19H15ClN4O3S2 B2840430 N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 714284-05-6

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2840430
CAS No.: 714284-05-6
M. Wt: 446.92
InChI Key: IKHGIXKEHHIWEM-UHFFFAOYSA-N
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Description

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a versatile chemical compound used in various scientific research studies due to its diverse applications. Its unique structure and properties make it a promising candidate for investigating biological interactions and developing new therapeutic approaches.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features.

    Bromomethyl methyl ether: Used in similar synthetic applications.

    Acetaminophen Related Compound F: Shares some functional group similarities.

Uniqueness

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S2/c1-27-16-9-8-12(11-13(16)20)21-18-19(23-15-6-3-2-5-14(15)22-18)24-29(25,26)17-7-4-10-28-17/h2-11H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGIXKEHHIWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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